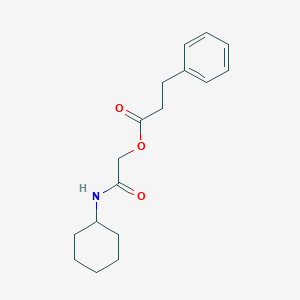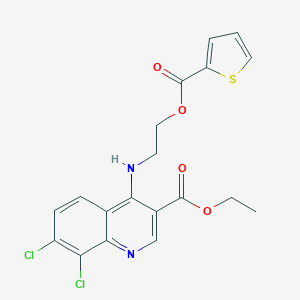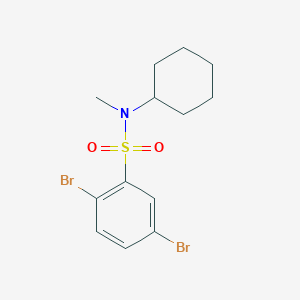![molecular formula C10H11NO8S2 B241547 Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate](/img/structure/B241547.png)
Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate, commonly known as MNSA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNSA is a sulfone ester that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of study.
作用机制
The mechanism of action of MNSA is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that MNSA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MNSA has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MNSA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and the growth of cancer cells. Additionally, MNSA has been found to exhibit antibacterial activity, making it a potential candidate for use in the treatment of bacterial infections.
实验室实验的优点和局限性
One advantage of using MNSA in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for use in various fields of study. Additionally, MNSA has been found to exhibit a high degree of purity when synthesized using the appropriate methods. However, one limitation of using MNSA is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of MNSA. One potential area of research is the development of MNSA-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of MNSA and its potential applications in various fields of study. Finally, the potential toxicity of MNSA should be further investigated to determine its safety for use in various applications.
合成方法
MNSA can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 2-nitro-4-chloromethylbenzenesulfonic acid with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. This method has been found to yield MNSA with a high degree of purity.
科学研究应用
MNSA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a promising candidate for use in various fields of study, including drug discovery and development, as well as in the study of various diseases and conditions.
属性
分子式 |
C10H11NO8S2 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C10H11NO8S2/c1-19-10(12)6-21(17,18)9-4-3-7(20(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 |
InChI 键 |
HKKLFINOUBKXPO-UHFFFAOYSA-N |
SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
规范 SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)




